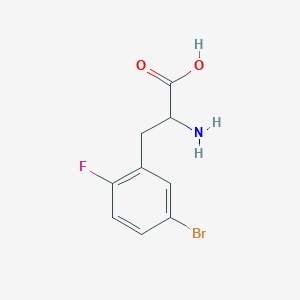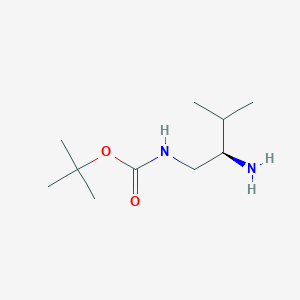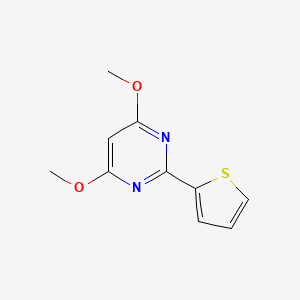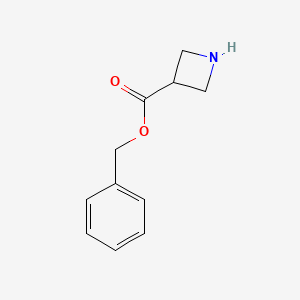
5-Bromo-2-fluoro-DL-phenylalanine
Vue d'ensemble
Description
5-Bromo-2-fluoro-DL-phenylalanine is a chiral amino acid analog. It has a molecular weight of 262.08 g/mol . The IUPAC name for this compound is 2-amino-3-(4-bromophenyl)propanoic acid .
Synthesis Analysis
The synthesis of fluorinated compounds, like 5-Bromo-2-fluoro-DL-phenylalanine, has attracted attention from biologists and chemists . Enzymatic methods are essential for the synthesis of these compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Molecular Structure Analysis
The geometrical parameters and energies of p-Bromo-dl-phenylalanine, a compound similar to 5-Bromo-2-fluoro-DL-phenylalanine, were examined using DFT/B3LYP method with 6–311++G (d,p) basis sets calculations . The geometry of the molecule was fully optimized .
Chemical Reactions Analysis
The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Achieving selective fluorination is still a huge challenge under mild conditions .
Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-DL-phenylalanine is a solid . The molecular weight of this compound is 262.08 g/mol .
Applications De Recherche Scientifique
Drug Development and Therapeutics
Fluorinated phenylalanines, including 5-Bromo-2-fluoro-DL-phenylalanine, have garnered significant attention in drug research. Here’s why:
- Enzyme Inhibition : These compounds serve as potential enzyme inhibitors due to their unique structural modifications. By incorporating fluorine atoms, they can modulate enzyme activity, making them valuable targets for drug design .
- Therapeutic Agents : 5-Bromo-2-fluoro-DL-phenylalanine contributes to the development of novel therapeutic agents. Its presence in drug molecules can enhance bioavailability, stability, and pharmacokinetics .
- Peptide-Based Vaccines : When incorporated into peptide-based vaccines, fluorinated phenylalanines improve catabolic stability. This stability is crucial for therapeutic proteins and vaccine efficacy .
Imaging Techniques
The unique properties of fluorinated phenylalanines extend beyond therapeutics:
- Positron Emission Tomography (PET) : Researchers use these compounds for topography imaging of tumor ecosystems. The fluorine atom allows precise visualization of tumor sites, aiding in cancer diagnosis and monitoring .
Protein Engineering and Stability
Fluorinated amino acids impact protein structure and stability:
- Catabolic Stability : Incorporating fluorinated aromatic amino acids, such as 5-Bromo-2-fluoro-DL-phenylalanine, into proteins enhances their stability. This property is especially valuable for therapeutic proteins .
- Peptide Structure : The position and number of fluorine atoms within amino acid chains influence peptide folding, interactions, and overall stability .
Chemical Properties and Bioavailability
The introduction of fluorine into phenylalanine leads to several intriguing effects:
Safety and Hazards
Orientations Futures
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . This suggests that the study and application of compounds like 5-Bromo-2-fluoro-DL-phenylalanine will continue to be a significant area of research in the future.
Mécanisme D'action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-2-fluoro-DL-phenylalanine is not clearly outlined in the available resources. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound. For instance, the compound has a decomposition temperature of 262-263 °C , suggesting that it might be stable under physiological conditions
Propriétés
IUPAC Name |
2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRLZMUWHKJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307018 | |
| Record name | 5-Bromo-2-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439587-18-5 | |
| Record name | 5-Bromo-2-fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439587-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)


![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)
![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)

![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)



![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
